molecular formula C16H16O7 B1208389 Naphthyl glucuronide CAS No. 27710-10-7

Naphthyl glucuronide

Cat. No.: B1208389
CAS No.: 27710-10-7
M. Wt: 320.29 g/mol
InChI Key: KEQWBZWOGRCILF-AKFOCJAPSA-N
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Description

Significance of Glucuronidation in Xenobiotic and Endogenous Compound Metabolism

Glucuronidation is a major Phase II metabolic reaction that plays a crucial role in the detoxification and elimination of both foreign compounds (xenobiotics) and substances produced by the body (endogenous compounds). nih.govresearchgate.netuomus.edu.iq This process involves the addition of a glucuronic acid molecule to a substrate, which significantly increases its water solubility and facilitates its excretion from the body, typically through urine or bile. nih.govnih.govontosight.ai By converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) and generally less bioactive forms, glucuronidation serves as a critical defense mechanism against the accumulation of potentially harmful substances. nih.govnih.govontosight.ai

The range of compounds that undergo glucuronidation is extensive and includes drugs, environmental pollutants, and carcinogens, as well as endogenous substances like bilirubin (B190676), steroid hormones, and bile acids. researchgate.netfrontiersin.org While often considered a detoxification pathway, it is important to note that some glucuronide conjugates can exhibit biological activity or, in some cases, even higher reactivity than the parent compound. researchgate.net The efficiency of glucuronidation is a key determinant in the disposition and clearance of many therapeutic agents. nih.govnih.gov

Overview of UDP-Glucuronosyltransferases (UGTs) in Biotransformation Studies

The enzymes responsible for catalyzing the glucuronidation reaction are the UDP-glucuronosyltransferases (UGTs). frontiersin.orgplos.org These are a multigenic family of membrane-bound enzymes primarily located in the endoplasmic reticulum of cells, with the highest concentrations found in the liver, a major site of metabolism. nih.govfrontiersin.orgnih.gov UGTs are also expressed in various other tissues, including the intestine, kidneys, and brain. frontiersin.org

UGTs utilize uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) as a high-energy donor substrate, transferring the glucuronic acid moiety to a wide array of structurally diverse compounds that possess a suitable functional group, such as a hydroxyl, carboxyl, amino, or thiol group. uomus.edu.iqfrontiersin.org The UGT enzyme family is divided into subfamilies, including UGT1A and UGT2B, which exhibit distinct but often overlapping substrate specificities. nih.govplos.org For instance, specific UGT isoforms are known to be the primary enzymes responsible for the metabolism of certain drugs. plos.org

In the field of biotransformation studies, UGTs are of significant interest. Research often focuses on identifying which UGT isoforms are responsible for the metabolism of a particular compound, as this information is crucial for predicting potential drug-drug interactions. bioivt.com Genetic variations (polymorphisms) in UGT genes can lead to differences in enzyme activity among individuals, affecting their ability to metabolize certain substances and potentially influencing drug efficacy and toxicity. researchgate.net

Table 1: Key UGT Isoforms and Their Respective Substrates

UGT IsoformExample Substrates
UGT1A1Bilirubin, SN-38 nih.govplos.org
UGT1A4Tamoxifen plos.org
UGT1A6Resveratrol frontiersin.org
UGT1A9Propofol plos.org
UGT2B7Morphine, Zidovudine (B1683550) frontiersin.orgplos.org
UGT2B15Steroids nih.gov
UGT2B17Steroids nih.gov

Naphthyl Glucuronide as a Model Conjugate in Biochemical Research

This compound, a conjugate of naphthol and glucuronic acid, serves as a valuable model compound in biochemical research for several reasons. ontosight.ai Its formation from the model phenolic substrate 1-naphthol (B170400) is often used to study the activity of UGT enzymes in various tissues and experimental systems. nih.gov For example, studies have utilized the metabolism of 1-naphthol to its glucuronide and sulfate (B86663) conjugates to compare the metabolic activities of normal and cancerous colon tissues. nih.gov

Research has shown that in some experimental setups, such as short-term organ cultures of colonic tumors and human colonic tumor cell lines, 1-naphthol is predominantly metabolized to its glucuronic acid conjugate. nih.gov This highlights the utility of this compound formation as a marker for specific metabolic pathways in different biological contexts.

Furthermore, radiolabeled 1-naphthyl glucuronide has been synthesized and used in metabolic studies in animals to investigate its fate and excretion. nih.gov These studies have provided insights into the hydrolysis and reconjugation of glucuronides in vivo. nih.gov For instance, when radiolabeled 1-naphthyl glucuronide was administered to mice, it was found to be excreted as the parent compound as well as a sulfate conjugate, indicating that the glucuronide was first hydrolyzed back to 1-naphthol and then re-conjugated with sulfate. nih.gov

Table 2: Research Applications of this compound

Research AreaApplication of this compoundKey Findings
Metabolism Studies Administered to mice to study its metabolic fate. nih.govExcreted as parent compound and sulfate, indicating in vivo hydrolysis and reconjugation. nih.gov
Enzyme Kinetics Used to study the activation of UDP-glucuronyltransferase. portlandpress.com1-Naphthyl glucuronide can activate the enzyme, suggesting product-based regulation. portlandpress.com
Cancer Research Formation from 1-naphthol used to compare metabolism in normal vs. tumor tissue. nih.govColonic tumors preferentially form 1-naphthyl glucuronide compared to normal tissue. nih.gov
Fungal Metabolism Identified as a major water-soluble metabolite of naphthalene (B1677914) in fungi. researchgate.netDemonstrates that glucuronidation is a metabolic pathway in fungi. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27710-10-7

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16?/m0/s1

InChI Key

KEQWBZWOGRCILF-AKFOCJAPSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

1-naphthol-beta-D-glucuronide
1-naphthyl glucuronide
naphthyl glucuronide
naphthyl glucuronide, (beta-D)-isomer
naphthyl glucuronide, monosodium salt

Origin of Product

United States

Biosynthesis and Enzymology of Naphthyl Glucuronide Formation

UDP-Glucuronosyltransferase (UGT) Family Involvement

The UGT superfamily comprises numerous isoforms, each with distinct substrate specificities and tissue distribution. Several UGT isoforms have been identified as key players in the glucuronidation of naphthyl-containing compounds, including simple naphthols and more complex molecules with naphthyl moieties.

Identification of Specific UGT Isoforms Mediating Naphthyl Glucuronidation

The glucuronidation of naphthyl compounds is not attributed to a single UGT isoform but rather involves a collaborative effort from various members of the UGT1A and UGT2B subfamilies.

The UGT1A subfamily is extensively involved in the metabolism of xenobiotics, including naphthyl-containing substrates.

UGT1A6: This isoform is prominently recognized for its significant role in the glucuronidation of 1-naphthol (B170400). UGT1A6 exhibits high catalytic activity towards 1-naphthol, and its involvement has been demonstrated in various tissues, including the brain frontiersin.orgnih.gov. Kinetic studies have reported a Km for UDP-glucuronic acid of 52 µM in relation to UGT1A6 activity psu.edu. Furthermore, UGT1A6 is also implicated in the N-glucuronidation of naphthylamines, such as 2-naphthylamine (B18577), particularly after N-hydroxylation psu.edubio-rad.com.

UGT1A9: UGT1A9 contributes to the glucuronidation of compounds featuring a naphthyl group, exemplified by the drug propranolol (B1214883). Research indicates that UGT1A9 preferentially metabolizes the (S)-enantiomer of propranolol helsinki.fimdpi.com. Kinetic analyses using related compounds like naftopidil (B1677906) reveal Km values for UGT1A9 of 7 µM for R(+)-naftopidil and 3 µM for S(-)-naftopidil nih.gov. This isoform also shows high specificity constants for substrates like 1-hydroxypyrene (B14473) psu.edu.

UGT1A4: UGT1A4 is particularly noted for its capacity in N-glucuronidation reactions. It is responsible for the conjugation of primary and secondary amines, including 2-naphthylamine, which undergoes N-glucuronidation catalyzed by UGT1A4, among other UGT isoforms psu.edubio-rad.comhyphadiscovery.com.

Other UGT1A Isoforms: UGT1A7 has been identified as involved in the glucuronidation of propranolol mdpi.com. UGT1A10 has demonstrated high activity towards FBI-COOH, a metabolite of the synthetic cannabinoid FDU-PB-22, which contains a naphthyl group tandfonline.comfigshare.com. UGT1A8, while involved in the metabolism of other compounds, has shown no activity with 4-methoxypropranolol, suggesting a preference for aromatic-linked glucuronidation over aliphatic mdpi.com.

Members of the UGT2B subfamily also play a significant role in the metabolism of naphthyl-containing compounds.

UGT2B4: This isoform is involved in the glucuronidation of naftopidil, a drug with a naphthyl moiety. Kinetic studies report Km values of 55 µM for both R(+) and S(-) naftopidil enantiomers and Vmax values of 1976 pmol/min/mg for UGT2B4 nih.gov. UGT2B4 is also known for its role in conjugating bile acids and steroids nih.gov.

UGT2B7: UGT2B7 is recognized as a major hepatic UGT isoform crucial for drug metabolism. It significantly contributes to the glucuronidation of naphthyl-containing drugs like naftopidil, exhibiting Km values of 21 µM for R(+)-naftopidil and 38 µM for S(-)-naftopidil, with corresponding Vmax values of 1043 and 1331 pmol/min/mg, respectively nih.gov. Additionally, UGT2B7 is responsible for the N-glucuronidation of certain drugs, such as carbamazepine, with reported kinetic parameters of Km 214 µM and Vmax 0.79 pmol/mg/min researchgate.net. UGT2B7 also metabolizes other compounds like carvedilol (B1668590) and NSAIDs researchgate.netpsu.eduresearchgate.net.

UGT2B10: This isoform has been mentioned in the context of N-glucuronidation, particularly for tertiary amines hyphadiscovery.com.

UGT2A1, primarily expressed in the nasal epithelium, is known for its broad substrate specificity, including the glucuronidation of odorant compounds and phenols frontiersin.orgnih.gov. While its direct role in human naphthyl glucuronidation is less characterized than other isoforms, it has been implicated in the glucuronidation of 1-naphthol in rat olfactory mucosa frontiersin.org.

Tissue-Specific Glucuronidation Activity in Experimental Models

Intestinal Mucosal Glucuronidation

The intestinal mucosa is a significant site for xenobiotic metabolism, including glucuronidation, which contributes to the first-pass metabolism of orally administered compounds. Studies investigating the distribution of glucuronidation capacity along the gastrointestinal tract have provided insights into the role of intestinal UGTs. Research in rats has demonstrated a gradient in 1-naphthol glucuronidation capacity, with higher activity observed in the duodenum compared to the distal parts of the intestine.

Table 1: 1-Naphthol Glucuronidation Capacity Along the Rat Intestine

Intestinal SegmentGlucuronidation Capacity (pmoles/min × mg cell protein)
Duodenum787 ± 75
Colon plus Rectum128 ± 13

*Data adapted from nih.gov.

In Vitro and Ex Vivo Tissue Slice Incubations

In vitro and ex vivo tissue slice incubations represent valuable methodologies for studying xenobiotic metabolism under conditions that largely preserve the native tissue architecture and cellular environment. Precision-cut tissue slices (PCTS) allow for the examination of metabolic processes within a complex cellular matrix, offering a more physiologically relevant model compared to isolated subcellular fractions like microsomes or purified enzymes researchgate.net. These techniques enable the assessment of substrate uptake, intracellular enzyme activity, and the formation of metabolites, including glucuronides, in a manner that closely mimics in vivo conditions. While specific studies detailing naphthyl glucuronidation using ex vivo tissue slices are not extensively documented in the provided search results, the methodology is well-established for investigating the metabolism of various xenobiotics in different tissues, including the liver and intestine researchgate.netjst.go.jp.

Regulation and Induction of UGT Activity Relevant to Naphthyl Glucuronidation

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes known to be regulated by a variety of endogenous and exogenous factors, including induction by xenobiotics. This induction can lead to increased expression of UGT enzymes, thereby enhancing the capacity for glucuronidation. While the extent of UGT induction may be modest compared to some cytochrome P450 enzymes, it can still significantly influence drug metabolism and drug-drug interactions criver.comnih.gov. UGTs are expressed in a wide array of tissues, including the liver, kidney, gastrointestinal tract, and brain, with distinct tissue-specific expression patterns and regulatory mechanisms criver.comnih.gov.

Non-Inducibility by Classical Inducers in Specific Tissues (e.g., brain)

The expression and inducibility of UGTs in the brain are of particular interest due to the blood-brain barrier's role in protecting the central nervous system from xenobiotics. Studies have indicated that glucuronidation activity towards 1-naphthol is present in rat brain, with UGT1A6 identified as a key isoform, showing higher activity in astrocytes compared to neurons and endothelial cells frontiersin.orgnih.gov. However, the glucuronidation activity for 1-naphthol appears to be lower in human brain tissue frontiersin.orgnih.gov.

While classical inducers like phenobarbital (B1680315) or rifampicin (B610482) are known to induce certain UGT isoforms in the liver nih.govresearchgate.net, direct evidence detailing the non-inducibility of naphthyl glucuronidation by these specific classical inducers within the brain is not explicitly provided in the current search results. Research indicates that UGT expression and regulation in the brain can differ from hepatic patterns, with some UGT isoforms showing specific induction responses to certain compounds in brain tissue or cell models frontiersin.org. For instance, UGT1A3 mRNA was induced by nicotine (B1678760) in mice frontiersin.org. The complex tissue-specific regulation of UGTs in the brain means that generalizations about inducibility by classical agents based solely on liver data may not directly apply to brain tissue concerning naphthyl glucuronidation.

Modulatory Effects of Glucuronic Acid Derivatives on UGT Activity

The activity of UGT enzymes can be modulated by various compounds, including endogenous substances and dietary components. While specific "glucuronic acid derivatives" acting as direct modulators on naphthyl glucuronidation are not extensively detailed in the provided literature, other classes of compounds have been shown to influence UGT activity. For example, certain flavonoids and other phytochemicals have demonstrated modulatory effects, acting as either inhibitors or activators of UGT-catalyzed reactions researchgate.netfrontiersin.org.

Compound and Enzyme Glossary:

Naphthyl glucuronide: A conjugate formed by the glucuronidation of a naphthol molecule.

1-Naphthol: A phenolic compound used as a substrate in studies of glucuronidation.

UDP-glucuronosyltransferase (UGT): A family of enzymes that catalyze the conjugation of glucuronic acid to various substrates.

UGT1A1: A major UGT isoform involved in the glucuronidation of bilirubin (B190676) and ethinylestradiol.

UGT1A3: A UGT isoform involved in the glucuronidation of chenodeoxycholic acid.

UGT1A4: A UGT isoform involved in the N-glucuronidation of amines.

UGT1A6: A UGT isoform involved in the glucuronidation of phenolic compounds, including 1-naphthol.

UGT1A7: A UGT isoform found to be expressed in the intestine and involved in the metabolism of certain compounds.

UGT1A8: A UGT isoform found to be expressed in the intestine and involved in the metabolism of certain compounds.

UGT1A9: A UGT isoform involved in the glucuronidation of propofol.

UGT2B7: A UGT isoform involved in the glucuronidation of zidovudine (B1683550) and morphine.

UDP-glucuronic acid (UDPGA): The glucuronic acid donor molecule required for UGT-catalyzed reactions.

Metabolic Fate and Biotransformation Pathways in Experimental Models

Formation as a Major Metabolite of Naphthalene (B1677914) and Naphthols

The formation of naphthyl glucuronide is a key step in the biotransformation of naphthalene and its hydroxylated derivatives, the naphthols. This process is essential for converting lipophilic compounds into more water-soluble forms that can be readily excreted.

1-Naphthyl Glucuronide as a Key Metabolite of 1-Naphthol (B170400)

In various experimental models, 1-naphthol is extensively metabolized to 1-naphthyl β-D-glucuronide. nih.govnih.govresearchgate.net Studies in male mice have shown that after oral administration of 1-naphthol, a significant portion is eliminated as the glucuronide conjugate in the urine. nih.gov Research using rat models also demonstrated that 1-naphthyl glucuronide is a major urinary metabolite following the administration of 1-naphthol. researchgate.net In fact, when rats were given 1-naphthol, 81% of the radiolabeled dose recovered in the urine was 1-naphthyl glucuronide. researchgate.net

The conjugation of 1-naphthol with glucuronic acid is not limited to in vivo systems. Studies with human colonic tumour cell lines have shown that these cells metabolize 1-naphthol almost exclusively to its glucuronic acid conjugate. nih.gov Similarly, xenografts derived from human colonic tumors also form this conjugate. nih.gov

Formation from Naphthalene via Hydroxylation and Subsequent Conjugation

This two-step process has been observed in various experimental systems. For instance, in the fungus Cunninghamella elegans, naphthalene is metabolized to 1-naphthol, which is then converted to 1-naphthyl glucuronic acid. asm.orgnih.govasm.org In rabbits, the administration of naphthalene leads to the formation of 1,2-dihydro-2-hydroxy-1-naphthyl glucosiduronic acid. nih.gov Studies in mice have also shown that naphthalene exposure results in the urinary excretion of naphthol glucuronide. plos.org

Biotransformation of Other Naphthyl-Containing Compounds to Glucuronides

The glucuronidation pathway is also relevant for the metabolism of other compounds containing a naphthyl group.

Propranolol (B1214883) and its metabolites: The major phase I metabolite of propranolol, 4-hydroxypropranolol (B128105), which contains a naphthol ring, undergoes glucuronidation. mdpi.compharmgkb.org Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A7, UGT1A9, and UGT2A1, are involved in the formation of 4-hydroxypropranolol glucuronide. mdpi.comcaymanchem.com Further research has identified that other hydroxypropranolol metabolites, such as 5- and 7-hydroxypropranolol, also undergo glucuronidation, with multiple UGT enzymes capable of catalyzing the reaction. nih.gov While both aromatic and aliphatic hydroxy groups can be glucuronidated in vitro, studies of human urine suggest that aromatic-linked glucuronidation is the primary pathway in physiological conditions. nih.gov

Naphyrone: While specific studies on naphyrone glucuronidation are part of a broader investigation into new synthetic drugs, it is expected to undergo metabolism that could include conjugation with glucuronic acid. cuni.cz

Other Naphthyl Compounds: The metabolism of 2-naphthylamine (B18577) involves N-oxidation followed by glucuronidation. bio-rad.com The resulting 2-hydroxyamino-naphthalene can conjugate with UDP-D-glucuronic acid to form 2-hydroxyamino-naphthalene-N-beta-D-glucuronoside. bio-rad.com

Interplay with Other Conjugation Pathways in Experimental Systems

The metabolic fate of naphthalene and its derivatives is not solely dependent on glucuronidation. Other conjugation pathways, particularly sulfation and glutathione (B108866) conjugation, also play a significant role, and their activities often co-occur and compete with glucuronide formation.

Co-occurrence with Sulfate (B86663) Conjugation

Sulfate conjugation is a frequently observed alternative pathway to glucuronidation for naphthols. In many experimental models, both this compound and naphthyl sulfate are found as metabolites.

Studies in mice administered 1-naphthol showed that both sulfate and glucuronide conjugates were major metabolites. nih.gov Similarly, when rats were given 1-naphthol, both 1-naphthyl sulfate and 1-naphthyl glucuronide were identified in the urine. researchgate.net The ratio of these two conjugates can vary depending on the experimental system. For example, in rats, the kidney was found to form the glucuronide of 1-naphthol at a rate three times that of the sulfate conjugate. nih.gov In contrast, studies with normal human colon tissue in organ culture showed the formation of more 1-naphthyl sulfate than the glucuronide conjugate. nih.gov However, in colonic tumors under the same conditions, the formation of 1-naphthyl β-D-glucuronide was predominant. nih.gov

Relationship with Glutathione Conjugation and Mercapturic Acid Formation

The interplay between these pathways highlights the complex and competitive nature of xenobiotic metabolism, where the balance between glucuronidation, sulfation, and glutathione conjugation determines the ultimate metabolic profile and elimination of naphthalene and related compounds.

Elimination and Excretion Patterns in Experimental Animals

The elimination and excretion of this compound are critical processes that determine its biological residence time and potential for interaction within an organism. These pathways are primarily investigated in animal models through the analysis of urine and bile.

Urinary Excretion of this compound in Rodents

In rodents, the urinary system is a primary route for the elimination of naphthalene metabolites, including this compound. Following administration of naphthalene, a significant portion is metabolized and excreted in the urine as various conjugates.

In male mice, after oral administration of 1-naphthol, its precursor, the glucuronide conjugate is a major metabolite found in the urine. nih.gov Specifically, when mice were given 1-naphthyl glucuronide directly, 93% of the dose was eliminated within 72 hours. nih.gov Similarly, studies on rats demonstrate that after oral administration of 1-naphthyl-[¹⁴C] glucoside, 35% of the radioactivity recovered in the urine within 24 hours was identified as 1-naphthyl glucuronide. researchgate.net When rats were given 1-naphthol-¹⁴C directly, 1-naphthyl glucuronide accounted for a substantial 81% of the radioactivity in the 0-24 hour urine sample. researchgate.net

Further studies in Sprague-Dawley rats treated with ¹⁴C-naphthalene showed that 1,2-dihydro-1,2-dihydroxynaphthalene glucuronide was a major metabolite, constituting 23.9% of the dose in the 24-hour urine of uncannulated rats. europa.eu In mice exposed to naphthalene via inhalation, glucuronide and sulfate conjugates of naphthol were eliminated in equal amounts in the urine. plos.org The total amount of naphthol glucuronide excreted over a 24-hour period ranged from 31.6 to 64.4 nanomoles. plos.org

Comparative studies involving various rodent species such as the guinea pig, mouse, hamster, and gerbil have also identified naphthylacetyl-glucuronide as a urinary metabolite following the administration of 2-naphthylacetic acid. capes.gov.brnih.gov

Table 1: Urinary Excretion of this compound and Related Metabolites in Rodents

SpeciesAdministered CompoundMetabolite% of Dose in Urine (Time)Reference
Rat1-Naphthol-¹⁴C1-Naphthyl glucuronide81% (0-24h) researchgate.net
Rat1-Naphthyl-[¹⁴C] glucoside1-Naphthyl glucuronide35% of recovered radiocarbon (24h) researchgate.net
Rat (uncannulated)¹⁴C-Naphthalene1,2-dihydro-1,2-dihydroxynaphthalene glucuronide23.9% (24h) europa.eu
Mouse1-Naphthyl glucuronideParent CompoundPart of the 93% total elimination (72h) nih.gov

Biliary Excretion and Enterohepatic Recirculation in Animal Models

Biliary excretion is another crucial pathway for the elimination of xenobiotic metabolites, particularly for glucuronide conjugates due to their increased molecular weight and polarity. annualreviews.org In bile duct-cannulated rats administered ¹⁴C-naphthalene, a significant portion of the radioactivity was recovered in the bile. europa.eu Over 72 hours, 58.5-75.2% of the dose was found in the bile. europa.eu The major metabolites in the bile included 1,2-dihydro-1,2-dihydroxynaphthalene glucuronide, which accounted for 14.5% of the dose within the first 24 hours. europa.eu

The excretion of glucuronide metabolites into the bile sets the stage for enterohepatic recirculation. This process involves the hydrolysis of the glucuronide conjugate back to its parent aglycone by gut microbiota, followed by reabsorption of the aglycone into the systemic circulation. annualreviews.orgnih.gov Studies in rats have demonstrated that after liver perfusion, a majority of the formed bisphenol A glucuronide (approximately 65%) is excreted into the bile. dphen1.com This high level of biliary excretion suggests an active transport mechanism. dphen1.com

For naphthalene, evidence of enterohepatic circulation is supported by the rapid and extensive metabolism followed by elimination primarily through the urinary route after this recirculation occurs. europa.eu The presence of certain metabolites in the urine and feces of conventional rats that are absent in germ-free rats further points to the role of intestinal microflora in the metabolic cycle, a key component of enterohepatic recirculation. europa.eu For instance, when 1-naphthyl glucuronide is administered to mice, it can be hydrolyzed and then re-conjugated to form sulfates, indicating it re-enters circulation. nih.gov

Table 2: Biliary Excretion of Naphthalene Glucuronide Metabolites in Cannulated Rats

SpeciesAdministered CompoundMetabolite in Bile% of Dose in Bile (Time)Reference
Rat (cannulated)¹⁴C-NaphthaleneTotal Radioactivity58.5-75.2% (72h) europa.eu
Rat (cannulated)¹⁴C-Naphthalene1,2-dihydro-1,2-dihydroxynaphthalene glucuronide14.5% (24h) europa.eu

Comparative Metabolism Across Species and Experimental Models

The metabolism of naphthalene and the subsequent formation of this compound exhibit significant variability across different species and even between different biological kingdoms, such as in fungi.

Species-Specific Differences in Glucuronidation Profiles

The profile of naphthalene metabolites, including glucuronides, varies considerably among different animal species, which can be attributed to differences in the expression and activity of metabolic enzymes like UDP-glucuronosyltransferases (UGTs). orst.edumdpi.com

In rats, after administration of 1-naphthol, the glucuronide conjugate is the most abundant metabolite, accounting for 81% of urinary radioactivity. researchgate.net In contrast, mice metabolize 1-naphthol predominantly to both sulfate and glucuronide conjugates. nih.gov A study comparing the metabolism of 1- and 2-naphthylacetic acids in guinea pigs, mice, hamsters, and gerbils found that all four species produced the glucuronide conjugate of 2-naphthylacetic acid. nih.gov However, the profile of other conjugates, such as those with glycine (B1666218) and taurine, differed among the species. capes.gov.brnih.gov

There are also notable differences in the stereochemistry of naphthalene metabolism between species. For example, mouse lung microsomes produce a different stereoisomer of naphthalene oxide compared to rat and monkey lung microsomes, which could influence subsequent conjugation and toxicity. epa.gov Human lung microsomes show metabolic rates and stereochemistry more similar to monkeys, suggesting that primates may be less susceptible to naphthalene-induced toxicity observed in mice. epa.gov These species-specific metabolic pathways are a key determinant of the different toxicological profiles observed. orst.edu

Fungal Metabolism of Naphthalene to Naphthyl Glucuronic Acid

Interestingly, the biotransformation of naphthalene is not limited to animal models. Certain fungi possess the metabolic machinery to conjugate naphthalene metabolites with glucuronic acid, a process once thought to be exclusive to mammals. The fungus Cunninghamella elegans has been shown to oxidize naphthalene into various water-soluble metabolites. researchgate.netasm.org

Enzymatic treatment of the aqueous phase of C. elegans cultures with β-glucuronidase releases 1-naphthol, indicating the presence of its glucuronide conjugate. researchgate.netasm.org Direct analysis has confirmed that 1-naphthyl glucuronic acid is a major water-soluble metabolite formed by this fungus. researchgate.netasm.orgnih.gov In these fungal cultures, the ratio of water-soluble sulfate conjugates to glucuronide conjugates of naphthalene metabolites was found to be 1:1. researchgate.netasm.org This demonstrates that glucuronidation is a significant detoxification pathway for aromatic hydrocarbons in certain fungi, mirroring a key metabolic process found in higher organisms. nih.govasm.org

Naphthyl Glucuronide As a Research Tool and Substrate

Substrate for Beta-Glucuronidase Activity Assays

Naphthyl glucuronide is widely employed as a substrate for the enzyme β-glucuronidase. This enzyme catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. The cleavage of the glucuronide moiety from this compound by β-glucuronidase releases naphthol, a compound that can be readily detected.

The enzymatic release of naphthol from this compound forms the basis of both chromogenic and fluorogenic assays for β-glucuronidase activity. In chromogenic assays, the liberated naphthol can react with a diazonium salt to produce a colored azo dye, allowing for spectrophotometric quantification of enzyme activity nih.gov. For instance, Naphthol AS-BI β-D-glucuronide, upon hydrolysis, yields naphthol which can be used in colorimetric detection researchgate.netscbt.com. A variety of chromogenic substrates are available, which produce distinct colors upon enzymatic action, such as the rose-colored product from 6-Chloro-3-indolyl-β-D-glucuronide and the blue precipitate from 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlcU) biotium.com.

Fluorogenic assays offer higher sensitivity. The formation of 1-naphthylglucuronide from 1-naphthol (B170400) leads to a significant increase in fluorescence intensity, which can be monitored in real-time. This highly fluorescent product can be detected with excitation wavelengths of 295 and 300 nm and an emission wavelength of 335 nm researchgate.netnih.gov. This principle is utilized in sensitive assays to measure β-glucuronidase activity in various biological samples bioassaysys.com.

Table 1: Examples of Naphthyl-based and other Substrates for Beta-Glucuronidase Assays

Substrate Name Assay Type Detection Principle Reference
Naphthol AS-BI β-D-glucuronide Chromogenic Enzymatic cleavage yields naphthol for colorimetric detection. researchgate.netscbt.com
6-Bromo-2-naphthyl β-D-glucuronide Chromogenic Naphthyl group enhances hydrophobic interactions with the enzyme's active site. scbt.com
1-Naphthyl glucuronide Fluorogenic Formation of the highly fluorescent product is monitored in real-time. researchgate.netnih.gov
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlcU) Chromogenic Hydrolysis produces a blue-colored precipitate. biotium.com
6-Chloro-3-indolyl-β-D-glucuronide (Rose-β-D-GlcU) Chromogenic Enzymatic product is a rose-colored precipitate. biotium.com
p-Nitrophenyl β-D-glucuronide Spectrophotometric Release of p-nitrophenol upon hydrolysis leads to a measurable color change. nih.gov
4-Methylumbelliferyl-β-D-glucuronide Fluorimetric Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone. nih.gov

In drug metabolism studies, many xenobiotics and their metabolites are conjugated with glucuronic acid to facilitate their excretion. To identify the original (aglycone) metabolite, a deconjugation step is often necessary. β-glucuronidase is a crucial tool for this purpose, and this compound can serve as a control substrate to ensure the enzyme is active. The enzymatic hydrolysis of glucuronide-drug conjugates cleaves the glucuronide tail, rendering the intact aglycone, which can then be more easily extracted and identified by analytical methods like liquid chromatography-mass spectrometry (LC-MS) covachem.comscispace.com. This enzymatic approach is often preferred over chemical hydrolysis due to its specificity and milder reaction conditions, which minimize the formation of byproducts covachem.com. However, it is important to note that some N-glucuronides may be resistant to β-glucuronidase hydrolysis, necessitating alternative methods like chemical hydrolysis with hydrazine hydrate nih.gov.

Probe Substrate in UGT Reaction Phenotyping and Inhibition Studies

This compound's precursor, 1-naphthol, is a widely used probe substrate in studies of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the glucuronidation of numerous drugs and endogenous compounds nih.gov. UGT reaction phenotyping aims to identify which specific UGT isoforms are responsible for the metabolism of a particular compound xenotech.com. 1-naphthol is a known substrate for several UGT isoforms, but it is particularly noted as a selective probe for UGT1A6 researchgate.netresearchgate.net. By measuring the formation of 1-naphthyl glucuronide, researchers can assess the activity of UGT1A6 and investigate potential drug-drug interactions where one drug might inhibit the metabolism of another researchgate.net.

Kinetic studies have shown that 1-naphthol is metabolized by multiple UGT isoforms, with varying kinetic parameters. For example, a study investigating the glucuronidation of 1-naphthol by a panel of human UGTs found that all isoforms except UGT1A4, UGT2B15, and UGT2B17 were able to metabolize it nih.gov. The Michaelis-Menten constant (Km) or the substrate concentration at half-maximal velocity (S50) for 1-naphthol glucuronidation varied significantly across the different UGT isoforms, highlighting the importance of selecting the appropriate isoform for specific research questions nih.gov.

Table 2: Kinetic Parameters of 1-Naphthol Glucuronidation by Human UGT Isoforms

UGT Isoform Kinetic Model Km or S50 (μM) Reference
UGT1A1 Substrate Inhibition 1.3 nih.gov
UGT1A3 Michaelis-Menten 10 nih.gov
UGT1A6 Michaelis-Menten 8.8 nih.gov
UGT1A7 Michaelis-Menten 4.3 nih.gov
UGT1A8 Michaelis-Menten 2.9 nih.gov
UGT1A9 Michaelis-Menten 1.5 nih.gov
UGT1A10 Michaelis-Menten 2.4 nih.gov
UGT2B7 Substrate Inhibition 1768 nih.gov

Data adapted from a study on the glucuronidation kinetics of prototypic substrates by human UGTs.

The fluorescent properties of 1-naphthylglucuronide have been exploited to develop high-throughput screening (HTS) assays for identifying potential inhibitors of UGT enzymes researchgate.netnih.gov. These assays are based on the principle that the glucuronidation of 1-naphthol leads to a significant increase in fluorescence nih.govnih.gov. By monitoring the rate of fluorescence increase in the presence of test compounds, researchers can rapidly screen large libraries of compounds for their inhibitory effects on specific UGT isoforms, such as UGT1A6 researchgate.netnih.gov. A fluorescence-based HTS assay for UGT1A6 was developed using a 5 μM concentration of 1-naphthol, which resulted in optimal linearity and signal separation nih.gov. The assay's success was demonstrated with known UGT1A6 substrates and inhibitors, and the results showed good correlation with those obtained using a conventional HPLC method nih.gov.

Standard in Analytical Biochemistry Research

In analytical biochemistry, the use of well-characterized reference materials is crucial for the accuracy and reliability of experimental results scbt.com. While not always explicitly categorized as a formal "standard," this compound and its aglycone, naphthol, are frequently used as reference compounds in various analytical methods. For instance, in the development of methods for determining naphthalene (B1677914) metabolites in urine, 1-naphthol and 2-naphthol (B1666908) are used to prepare standard stock solutions for calibration oup.com. Similarly, drug metabolite reference standards, including various glucuronides, are essential for the positive identification and quantification of metabolites in biological matrices acanthusresearch.com. The commercial availability of this compound and its consistent performance as a substrate in enzymatic assays underscore its role as a de facto standard in many research laboratories.

Use in Preclinical Pharmacokinetic Research to Elucidate Metabolic Pathways

Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. This compound and its precursor, 1-naphthol, have been used in such studies in animal models to investigate the metabolic pathways of phenolic compounds.

A study in mice investigated the fate of orally administered 1-naphthol, 1-naphthyl-beta-D-glucuronide, and 1-naphthyl-beta-D-glucoside nih.gov. The results showed that after a dose of 100 mg/kg of 1-naphthyl glucuronide, 93% of the administered dose was eliminated within 72 hours nih.gov. Interestingly, the excreted products included both the parent compound and its sulfate (B86663) conjugate, indicating that a portion of the administered this compound was hydrolyzed back to 1-naphthol in the body and then re-conjugated with sulfate nih.gov.

Another study using a perfused rat kidney model demonstrated that the kidney is capable of glucuronidating phenolic xenobiotics like 1-naphthol and excreting the resulting glucuronide into the renal vein nih.gov. When 1-naphthol was introduced into the renal artery, it was rapidly converted to 1-naphthol glucuronide and appeared in the venous perfusate nih.gov. This research highlights the role of extrahepatic tissues in the metabolism of xenobiotics.

Table 3: Summary of a Preclinical Pharmacokinetic Study of Naphthyl Compounds in Mice

Compound Administered Dose (mg/kg) % of Dose Eliminated (72 hr) Major Metabolites/Excreted Forms Key Finding Reference
1-Naphthol 45 95 Sulfate and glucuronide conjugates Predominantly metabolized to conjugates. nih.gov
1-Naphthyl glucuronide 100 93 Parent compound and sulfate conjugate Undergoes hydrolysis and resynthesis. nih.gov
1-Naphthyl glucoside 100 81 Parent compound, sulfate and glucuronide conjugates Slower elimination; undergoes cleavage and reconjugation. nih.gov

Analytical and Methodological Approaches in Naphthyl Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating naphthyl glucuronide from complex mixtures, such as urine or in vitro metabolic incubations, enabling accurate measurement and identification. The hydrophilic nature of the glucuronic acid moiety presents unique challenges and opportunities for separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It offers high sensitivity, accuracy, and reproducibility for quantifying the compound. Research has led to the development of specific HPLC methods for the simultaneous determination of naphthol, this compound, and naphthyl sulphate in urine. nih.govdocumentsdelivered.com

One effective approach utilizes a reverse-phase column where the separation mechanism is enhanced by selective ion-pair formation. nih.gov In this method, a counter-ion such as tetrabutylammonium (B224687) is added to the mobile phase. This agent forms an ion pair with the negatively charged sulphate conjugate, altering its retention characteristics and allowing for clear resolution from the glucuronide conjugate and the parent naphthol. nih.govdocumentsdelivered.com HPLC is also instrumental in separating stereoisomers, such as the diastereomeric glucuronides of propranolol (B1214883), a compound which contains a naphthyl group. nih.gov

ParameterDescriptionExample from Naphthyl Conjugate Analysis
Stationary Phase The solid support within the column that interacts with the analytes.Reverse-phase C18 column.
Mobile Phase The solvent that carries the sample through the column.A gradient of acetonitrile (B52724) and a buffer. nih.gov
Separation Principle The mechanism by which analytes are separated.Ion-pair chromatography to resolve sulphate and glucuronide conjugates. nih.gov
Detector The component that measures the analytes as they elute from the column.UV spectrophotometry or mass spectrometry.

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid analytical method used for the separation and identification of compounds. nih.govanalyticaltoxicology.com In the context of this compound research, TLC is particularly useful for monitoring the progress of chemical and enzymatic synthesis reactions and assessing the purity of the resulting products. nih.govnih.gov

The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). chemistryhall.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. chemistryhall.com Components of the sample mixture travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, resulting in separation. chemistryhall.com Detection is typically achieved by visualization under UV light, as aromatic compounds like this compound are often UV-active. nih.govnih.gov

ComponentFunctionCommon Materials
Stationary Phase Adsorbent layer where separation occurs.Silica gel (SiO₂) or alumina (B75360) (Al₂O₃) on glass or aluminum plates. nih.gov
Mobile Phase Solvent that moves up the plate, carrying the analytes.A mixture of organic solvents, e.g., hexane/diethyl ether/acetic acid. upatras.gr
Development Chamber Sealed container that holds the plate and mobile phase, maintaining a saturated atmosphere.Glass jar with a lid. nih.gov
Visualization Method for detecting the separated compound spots.UV lamp (254 nm) or chemical staining reagents. nih.gov

Rapid Resolution Liquid Chromatography (RRLC), and the more modern Ultra-High-Performance Liquid Chromatography (UHPLC), represent significant advancements over traditional HPLC. These techniques utilize columns packed with smaller particles (typically sub-2 µm), which allows for much faster analysis times and superior resolution. scispace.com

For glucuronide analysis, the enhanced resolving power of RRLC/UHPLC is particularly advantageous for separating structural isomers. scispace.com Different positional isomers of this compound (e.g., 1-naphthyl glucuronide and 2-naphthyl glucuronide) can be challenging to separate with conventional HPLC but can often be resolved effectively using these higher-resolution techniques. The increased sensitivity and speed make UHPLC a preferred method in high-throughput settings for drug metabolism studies and toxicological screening. scispace.com

Mass Spectrometric Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of metabolites like this compound. nih.gov When coupled with liquid chromatography, it provides unparalleled specificity and sensitivity.

LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov As the separated components, including this compound, elute from the LC column, they are introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for glucuronide analysis, as the glucuronic acid and phenolic moieties are readily deprotonated. nih.gov

In a full-scan MS analysis, the instrument detects the quasimolecular ion, which for this compound would be the deprotonated molecule [M-H]⁻. This provides the molecular weight of the compound, a critical piece of information for its initial identification. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both the structural elucidation and sensitive quantification of glucuronide metabolites. researchgate.netscispace.com This technique offers exceptional selectivity by monitoring specific fragmentation pathways of the target analyte. researchgate.net

In an LC-MS/MS experiment, the quasimolecular ion (the precursor ion) selected from the first mass analyzer is subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic fragment ions (product ions). For glucuronides, a hallmark fragmentation pattern is the neutral loss of the glucuronic acid moiety, which corresponds to a mass difference of 176.0321 Da. nih.gov Further fragmentation of the glucuronate portion often yields characteristic ions at mass-to-charge ratios (m/z) of 175 (glucuronic acid minus water) and 113. nih.gov

For quantification, a technique called Multiple Reaction Monitoring (MRM) is employed, where the instrument is set to specifically detect the transition from a defined precursor ion to a specific product ion. This method is highly selective and sensitive, allowing for the accurate measurement of this compound even in complex biological matrices. researchgate.netscispace.com

Ion/FragmentTypical m/z (Negative Mode)Significance
Precursor Ion [M-H]⁻Represents the molecular weight of the intact this compound conjugate.
Neutral Loss -176.0321 DaCharacteristic loss of the glucuronic acid moiety (C₆H₈O₆), a key indicator of a glucuronide conjugate. nih.gov
Product Ion 1 175Represents the deprotonated glucuronic acid fragment after a loss of water. nih.gov
Product Ion 2 113A further fragment of the glucuronate moiety, resulting from losses of water and carbon dioxide. nih.gov
Product Ion 3 [Aglycone-H]⁻Represents the deprotonated naphthol (the aglycone) after cleavage of the glycosidic bond.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of metabolites. However, due to the low volatility of glucuronides, direct analysis of this compound using this method is not feasible. To overcome this limitation, chemical derivatization is required to render the analyte suitable for gas chromatography. nih.gov

Two primary strategies are employed for the GC-MS analysis of this compound:

Indirect Analysis via Aglycone Derivatization: This is the more common approach, particularly for biological monitoring. nih.gov The process involves the enzymatic hydrolysis of this compound conjugates in a sample (e.g., urine) using β-glucuronidase to release the free naphthol aglycone. The resulting 1- or 2-naphthol (B1666908) is then derivatized to a more volatile form, such as an acetate (B1210297) ester using acetic anhydride. nih.gov This derivatized naphthol can be readily analyzed by GC-MS. While reliable, this method measures the total naphthol (free and conjugated) and does not distinguish the glucuronide from other conjugates like sulfates. nih.gov

Direct Analysis of Intact Glucuronide: This approach involves derivatizing the intact this compound molecule. The polar hydroxyl and carboxylic acid groups on the glucuronic acid moiety are targeted. Common derivatization techniques include silylation, which replaces active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group, or methylation. mdpi.comsigmaaldrich.com These modifications increase the volatility and thermal stability of the entire molecule, allowing it to pass through the GC column. While technically more complex, this method allows for the direct measurement of the specific glucuronide conjugate.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and prevent degradation of the analyte. mdpi.com

ApproachProcedureAnalyte Detected by GC-MSAdvantagesDisadvantages
Indirect Analysis1. Enzymatic hydrolysis (β-glucuronidase). 2. Derivatization of released naphthol (e.g., acetylation).Derivatized Naphthol (e.g., Naphthyl acetate)Well-established, suitable for routine biological monitoring. nih.govMeasures total aglycone, not specific to the glucuronide conjugate. nih.gov
Direct Analysis1. Derivatization of intact this compound (e.g., silylation, methylation).Derivatized this compoundAllows direct measurement of the specific glucuronide.More complex derivatization, potential for incomplete reaction or degradation. mdpi.com

Electrospray Ionization and Electron Impact Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of detection for this compound, and the choice of ionization method is critical. Electrospray Ionization (ESI) and Electron Impact (EI) are two fundamentally different techniques used in this context.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is typically coupled with liquid chromatography (LC-MS). nih.gov It is ideal for analyzing polar, thermally labile molecules like this compound directly from a solution without the need for derivatization. In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions of the analyte are expelled into the gas phase. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it excellent for determining the molecular weight of the intact conjugate. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing structural information. nih.govresearchgate.net

Electron Impact (EI): EI is a hard ionization technique traditionally coupled with Gas Chromatography (GC-MS). It requires analytes to be in the gas phase and thermally stable, which is why it is used for derivatized this compound. nih.gov In the EI source, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. This extensive fragmentation provides a characteristic "fingerprint" mass spectrum that is highly useful for structural elucidation and identification by matching against spectral libraries. A significant drawback of EI is that the molecular ion peak is often weak or entirely absent for many compounds, which can make determining the molecular weight challenging.

TechniqueCoupled WithSample StateIonization PrincipleTypical ResultApplication for this compound
Electrospray Ionization (ESI)LCLiquidSoft; ion evaporation from charged droplets.Intact molecular ions (e.g., [M-H]⁻). researchgate.netDirect analysis of underivatized conjugate. nih.gov
Electron Impact (EI)GCGasHard; bombardment with high-energy electrons.Extensive, reproducible fragmentation pattern.Analysis of volatile, derivatized conjugate. nih.gov

Spectrophotometric and Fluorometric Detection Methods

While mass spectrometry offers the highest specificity, spectrophotometric and fluorometric assays provide simpler, often higher-throughput alternatives for measuring the formation of this compound, primarily by tracking enzyme activity.

A prominent method is the use of luminescence-based assays that quantify a universal product of the glucuronidation reaction. The UDP-Glo™ Glycosyltransferase Assay, for example, measures the amount of uridine (B1682114) diphosphate (B83284) (UDP) released when the glucuronic acid moiety is transferred from the co-factor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the substrate (naphthol). promega.com The assay works by converting the generated UDP into ATP, which then drives a luciferase-luciferin reaction, producing light. The luminescent signal is directly proportional to the amount of UDP formed and thus to the activity of the UDP-glucuronosyltransferase (UGT) enzyme. promega.com This method is highly sensitive and applicable to any UGT-catalyzed reaction, regardless of the substrate's properties.

Fluorometric assays can also be employed, leveraging the intrinsic fluorescence of the naphthol substrate. The enzymatic conversion of the fluorescent 1-naphthol (B170400) into the less fluorescent this compound can be monitored as a decrease in fluorescence over time. Alternatively, the reaction can be stopped, and the remaining substrate separated from the product by HPLC, followed by fluorometric detection.

Radiometric Assays using Labeled Precursors (e.g., ¹⁴C-Naphthol)

Radiometric assays are a classic and highly sensitive method for quantifying enzyme activity. In the context of this compound research, this technique involves using naphthol that has been chemically labeled with a radioactive isotope, most commonly carbon-14 (B1195169) (¹⁴C).

The assay is performed by incubating ¹⁴C-naphthol with a source of UGT enzymes (such as liver microsomes), the UDPGA co-factor, and other necessary buffer components. At specific time points, the reaction is terminated. The key step is to then separate the radiolabeled product, ¹⁴C-naphthyl glucuronide, from the unreacted radiolabeled substrate, ¹⁴C-naphthol. This separation is typically achieved using chromatographic techniques like thin-layer chromatography (TLC) or HPLC.

Once separated, the amount of radioactivity in the product fraction is quantified using a liquid scintillation counter. By measuring the rate of formation of the radioactive product, a precise and highly sensitive measurement of the UGT enzyme's catalytic activity towards naphthol can be determined. This method is particularly valuable for measuring very low levels of enzyme activity or when working with complex biological matrices where other detection methods may suffer from interference.

In Vitro Incubation Systems (e.g., Microsomes, Recombinant UGTs)

In vitro incubation systems are indispensable for studying the biochemical formation of this compound, identifying the specific enzymes involved, and investigating potential drug-drug interactions. nih.govbioivt.com These systems simulate the metabolic environment of the cell in a controlled laboratory setting.

The primary components of an in vitro glucuronidation assay include:

Enzyme Source: The biological catalyst responsible for the reaction.

Substrate: The compound to be glucuronidated (e.g., 1-naphthol). nih.gov

Co-factor: Uridine 5'-diphosphoglucuronic acid (UDPGA), the donor of the glucuronic acid moiety. evotec.com

Buffer System: To maintain optimal pH and ionic conditions.

Commonly used enzyme sources include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver tissue (e.g., human liver microsomes, HLM). They contain a mixture of drug-metabolizing enzymes, including multiple UGT isoforms, at physiologically relevant levels. nih.gov To ensure the UDPGA co-factor can access the active site of the UGT enzyme inside the vesicle, a pore-forming agent like alamethicin (B1591596) is often added to the incubation. evotec.com

Recombinant UGTs: These are individual human UGT isoforms (e.g., UGT1A6, UGT1A9) produced in cell lines (e.g., baculovirus-infected insect cells or HEK293 cells). bioivt.comevotec.com Using a panel of these recombinant enzymes allows researchers to pinpoint exactly which isoform(s) are responsible for the glucuronidation of naphthol. Studies have shown that 1-naphthol is a selective probe substrate for the UGT1A6 isoform. researchgate.netnih.gov

Cultured Hepatocytes: Using primary human liver cells provides a more holistic view of metabolism, as they contain the full complement of metabolic enzymes and co-factors in their natural cellular environment. nih.gov

By incubating naphthol with these systems and analyzing the formation of this compound (e.g., by LC-MS/MS), researchers can determine key kinetic parameters and identify which enzymes are primarily responsible for its metabolism. nih.govnih.gov

In Vitro SystemDescriptionKey ApplicationConsiderations
Liver Microsomes (HLM)Vesicles from liver endoplasmic reticulum containing a mixture of UGTs. nih.govStudying overall hepatic glucuronidation activity.Requires addition of UDPGA and a permeabilizing agent (e.g., alamethicin). evotec.com
Recombinant UGTsIndividual UGT isoforms expressed in and purified from cell lines. evotec.comIdentifying the specific UGT isoform(s) responsible for metabolism (reaction phenotyping). bioivt.comActivity may not perfectly reflect the environment in a native cell.
Cultured HepatocytesIntact liver cells grown in culture. nih.govStudying metabolism in a more physiologically relevant system with intact cellular machinery.More complex to maintain; activity can vary between donors. nih.gov

Synthesis Methods for Research Standards

The availability of pure this compound is essential for its use as an analytical standard to confirm its identity and for accurate quantification in biological samples. Since it is not typically available commercially, research standards must be synthesized. Both chemical and biological methods are utilized for this purpose. researchgate.netrsc.org

Chemical Synthesis: Chemical synthesis provides a route to produce large quantities of the glucuronide. The process generally involves coupling a protected form of glucuronic acid with naphthol. A classic approach is the Koenigs-Knorr reaction, where a glucuronyl donor with a leaving group (e.g., a bromide) at the anomeric carbon is reacted with the naphthol. nih.gov These syntheses often require multiple steps to protect the hydroxyl and carboxyl groups on the glucuronic acid donor to prevent side reactions, followed by deprotection steps to yield the final product. While powerful, these methods can sometimes result in low yields and require significant optimization. researchgate.netnih.gov

Biological Synthesis (Biotransformation): An alternative to chemical synthesis is the use of biological systems to produce the metabolite. hyphadiscovery.com This approach leverages the natural enzymatic machinery of UGTs.

Enzymatic Synthesis: Preparative-scale incubations using concentrated sources of enzymes, such as liver microsomes, can be used to generate milligram quantities of the desired glucuronide. researchgate.net

Microbial Biotransformation: Certain microorganisms can be engineered to express human UGT enzymes or may naturally possess enzymes capable of glucuronidating xenobiotics. Large-scale fermentation of such microbes in the presence of naphthol can yield significant quantities of this compound, which can then be purified from the culture. hyphadiscovery.com

Biological synthesis methods have the advantage of being highly regio- and stereo-selective, often producing the correct metabolite in a single step under mild conditions. researchgate.net The purified product's structure is then definitively confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. hyphadiscovery.com

Mechanistic and Structural Activity Relationship Studies in Glucuronidation

Regioselectivity of Hydroxylation and Subsequent Glucuronidation on Naphthyl Rings

Naphthalene (B1677914) undergoes metabolic activation primarily through cytochrome P450 (CYP) enzymes, leading to the formation of reactive epoxides and subsequent hydroxylated metabolites, such as 1-naphthol (B170400) and 2-naphthol (B1666908) nih.gov. These hydroxylated naphthyl compounds serve as primary substrates for glucuronidation. Glucuronidation typically occurs at the hydroxyl group, rendering the molecule more polar and amenable to excretion mdpi.com.

The kidney, particularly the proximal convoluted tubular cells, expresses UDP-glucuronosyltransferases (UGTs) and participates in the glucuronidation of phenolic xenobiotics like 1-naphthol. The resulting 1-naphthyl glucuronide can be excreted into the renal vein mdpi.com.

In the metabolism of the beta-blocker propranolol (B1214883), CYP2D6 catalyzes the hydroxylation of the naphthyl ring, yielding metabolites such as 4-hydroxypropranolol (B128105) (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP) nih.govontosight.ai. These hydroxypropranols are subsequently glucuronidated. Studies indicate that both the aromatic and aliphatic hydroxyl groups of these hydroxypropranols can serve as sites for glucuronidation in vitro nih.govontosight.ai. However, under physiological conditions, aromatic-linked glucuronidation appears to be the predominant pathway for these metabolites in humans nih.gov.

Stereoselective Aspects of Glucuronidation of Chiral Naphthyl-containing Substrates

Chiral molecules, such as the racemic mixture of propranolol, can be subject to stereoselective glucuronidation by UGT enzymes. This stereoselectivity arises from the differential binding affinities of enantiomers to the UGT active site.

Research has identified specific UGT isoforms involved in the stereoselective glucuronidation of propranolol. UGT1A7, UGT1A9, and UGT2A1 are reported to primarily conjugate the (S)-enantiomer of propranolol, while UGT1A10 exhibits a preference for the (R)-enantiomer ontosight.ai. Evidence suggests that (S)-propranolol is the predominant substrate for glucuronidation in humans, highlighting the importance of these stereoselective metabolic pathways ontosight.ai.

Influence of Substrate Structure on UGT Affinity and Catalytic Efficiency

The structural characteristics of naphthyl-containing compounds significantly influence their interaction with various UGT isoforms, thereby affecting substrate affinity (e.g., Km) and catalytic efficiency (e.g., kcat/Km). UGTs exhibit broad substrate specificity, but individual isoforms display distinct preferences. For instance, UGT1A6 is well-established as a key enzyme for the glucuronidation of small phenolic compounds, including 1-naphthol nih.govfrontiersin.orgplos.org. UGT1A1 also metabolizes 1-naphthol frontiersin.orgplos.org.

Interestingly, glucuronides derived from certain naphthols, such as 1-naphthyl glucuronide, have been shown to activate UDP-glucuronyltransferase activity. This activation is proposed to occur by enhancing the enzyme's affinity for the co-substrate, UDP-glucuronic acid, potentially through interactions at sites distinct from the primary glucuronidation site frontiersin.org. Such structural influences and activation mechanisms underscore the complex interplay between substrate chemistry and UGT enzyme function.

Data Tables

Table 1: UGT Isoform Specificity for 1-Naphthol

UGT IsoformSubstrateDescription of ActivityReference
UGT1A61-NaphtholVery good substrate nih.gov
UGT1A61-NaphtholSubstrate frontiersin.orgplos.org
UGT1A11-NaphtholSubstrate frontiersin.orgplos.org

Table 2: Stereoselective Glucuronidation of Propranolol by UGT Isoforms

UGT IsoformSubstratePreferred EnantiomerRelative Activity/RoleReference
UGT1A7Propranolol(S)-PropranololMainly acts on ontosight.ai
UGT1A9Propranolol(S)-PropranololMainly acts on ontosight.ai
UGT2A1Propranolol(S)-PropranololMainly acts on ontosight.ai
UGT1A10Propranolol(R)-PropranololOpposite stereoselectivity ontosight.ai
UGT1A74-HydroxypropranololN/AGlucuronidates ontosight.ai
UGT1A94-HydroxypropranololN/AGlucuronidates ontosight.ai
UGT2A14-HydroxypropranololN/AGlucuronidates ontosight.ai

Efflux Transport Mechanisms of Naphthyl Glucuronides in In Vitro Models (e.g., MRPs, BCRP)

Following glucuronidation, the resulting highly hydrophilic glucuronide conjugates require active transport to be efficiently eliminated from cells. This process is primarily mediated by efflux transporters located on the cell membranes. Key players in the efflux of glucuronides include members of the Multidrug Resistance-associated Protein (MRP) family, such as MRP2, MRP3, and MRP4, and the Breast Cancer Resistance Protein (BCRP) ontosight.ainih.govfrontiersin.orgnih.govresearchgate.net. These transporters utilize ATP hydrolysis to actively transport glucuronides across cell membranes, facilitating their excretion into bile, urine, or the bloodstream nih.govresearchgate.net.

Data Table

Table 3: Efflux Transporter Activity for Naphthyl Glucuronides

TransporterSubstrate (Glucuronide)Km (µM)Vmax (pmol/mg/min)Reference
MRP41-Naphthol glucuronide13High rates ontosight.ai
MRP31-Naphthol glucuronide98Lower rates ontosight.ai
MRP3(R)-Propranolol glucuronide154Lower rates ontosight.ai
MRP3(S)-Propranolol glucuronide434Lower rates ontosight.ai

Compound List:

Naphthalene

1-Naphthol

2-Naphthol

Propranolol

4-Hydroxypropranolol (4-OHP)

5-Hydroxypropranolol (5-OHP)

7-Hydroxypropranolol (7-OHP)

UDP-glucuronic acid (UDPGA)

UDP

1-Naphthyl glucuronide

(R)-Propranolol glucuronide

(S)-Propranolol glucuronide

4-Methylumbelliferone glucuronide

1-Hydroxypyrene (B14473) glucuronide

Future Directions in Naphthyl Glucuronide Research

Elucidation of Additional UGT Isoforms and Their Contribution to Glucuronidation

While several UDP-glucuronosyltransferase (UGT) isoforms have been identified as catalysts for the glucuronidation of naphthyl compounds, a complete picture of all contributing enzymes is yet to be established. The conjugation of 1-naphthol (B170400), a primary metabolite of naphthalene (B1677914), has been shown to be catalyzed by multiple UGT isoforms. nih.gov Research indicates that in human hepatocytes, at least two UGT isoforms are involved in the glucuronidation of 1-naphthol and are differentially regulated by inducers. nih.gov One of these isoforms has been identified as UGT1A6. researchgate.net

Future research will likely focus on identifying and characterizing other UGT isoforms that play a role in the metabolism of naphthyl compounds. For instance, studies on carcinogenic aromatic amines like α-naphthylamine and β-naphthylamine have implicated several UGTs, including 3α-hydroxysteroid UDPGT, 17β-hydroxysteroid UDPGT, and 3-methylcholanthrene-inducible p-nitrophenol UDPGT. nih.gov Furthermore, the N-glucuronidation of various nitrogen-containing compounds has revealed the involvement of UGT1A4 and, more recently, the significant role of UGT2B10. helsinki.fi Given the structural similarities, it is plausible that these or other yet-to-be-identified UGTs contribute to the glucuronidation of naphthylamines.

The development of high-throughput screening (HTS) assays is crucial for identifying novel UGT substrates and inhibitors, which will aid in characterizing the substrate specificity of individual isoforms. oup.com These screening methods will be instrumental in elucidating the complete profile of UGTs involved in naphthyl glucuronide formation.

Table 1: UGT Isoforms Implicated in the Glucuronidation of Naphthyl and Related Compounds

CompoundImplicated UGT Isoform(s)
1-NaphtholUGT1A6, UGT1*6, and at least one other unidentified isoform
α-Naphthylamine3α-hydroxysteroid UDPGT, 17β-hydroxysteroid UDPGT, 3-methylcholanthrene-inducible p-nitrophenol UDPGT
β-Naphthylamine3α-hydroxysteroid UDPGT, 17β-hydroxysteroid UDPGT, 3-methylcholanthrene-inducible p-nitrophenol UDPGT
Aromatic Amines (general)UGT1A4, UGT2B10

Investigation of Non-Classical Glucuronidation Pathways

The conventional understanding of glucuronidation involves the enzymatic conjugation of a substrate with glucuronic acid, primarily in the liver. However, emerging research suggests the existence of non-classical pathways that may be relevant to the metabolism of naphthyl compounds.

Another area of interest is the formation of N-glucuronides from naphthylamines. While O-glucuronidation of hydroxylated metabolites is common, direct N-glucuronidation of aromatic amines represents a distinct pathway. nih.govnih.gov The formation of these N-glucuronides can be catalyzed by specific UGT isoforms and may have toxicological implications, as these conjugates can be hydrolyzed back to carcinogenic arylamines. nih.gov Future studies will likely focus on the kinetics and enzymatic basis of N-glucuronidation for a wider range of naphthylamines and the potential for enterohepatic recirculation of the parent compounds.

Advanced Analytical Method Development for Complex Biological Matrices

The accurate detection and quantification of this compound and its isomers in complex biological matrices such as plasma, urine, and tissue homogenates are critical for pharmacokinetic and toxicological studies. Future research will focus on the development and refinement of advanced analytical methods to meet these challenges.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the direct quantification of glucuronides. researchgate.net Future advancements in this area will likely involve enhancing the speed, sensitivity, and mass accuracy of mass spectrometers to facilitate faster method development and more robust analysis of glucuronides in complex samples. researchgate.net The development of standardized LC-MS/MS methods for the separation and quantification of acyl glucuronide isomers is also an important area of research. currentseparations.com

Furthermore, high-throughput screening (HTS) assays are becoming increasingly important for profiling drug glucuronidation. oup.com Fluorescence-based HTS assays, for example, have been developed for screening potential inhibitors and substrates of UGTs using 1-naphthol as a probe. nih.gov The formation of the fluorescent product, 1-naphthylglucuronide, allows for real-time monitoring of the reaction. nih.gov Future efforts will likely focus on adapting and validating these HTS methods for a broader range of naphthyl compounds and UGT isoforms.

In silico approaches are also emerging as valuable tools. For instance, in silico deconjugation of glucuronide conjugates in tandem mass spectra can enhance the annotation of these metabolites in human samples, reducing the need for extensive experimental deconjugation steps. nih.gov

Development of Novel Experimental Models for Studying Glucuronidation

To better predict the in vivo metabolism and potential toxicity of naphthyl compounds, there is a growing need for more physiologically relevant experimental models. Traditional two-dimensional (2D) cell culture systems often fail to accurately replicate the complex in vivo environment. nih.gov

Future research is moving towards the development and application of three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govfrontiersin.org These models offer a more physiologically relevant microenvironment, which can lead to enhanced cellular function and differentiation, including more accurate predictions of drug metabolism. nih.govnih.gov For example, comparative studies have been conducted on bilirubin (B190676) glucuronidation activity in 2D- and 3D-cultured human hepatocellular carcinoma cells. nih.gov

Another promising area is the development of microfluidic "organ-on-a-chip" devices. nu.edu.kzfluigent.com These systems can mimic the function of human organs and allow for the study of drug metabolism under more dynamic, flow-through conditions. aalto.fi Multi-organ chips are also being developed to study the interplay between different organs in drug metabolism and disposition. nih.govuni-tuebingen.de These advanced models will be invaluable for investigating the glucuronidation of naphthyl compounds in a more holistic and predictive manner.

Table 2: Comparison of Experimental Models for Glucuronidation Studies

ModelAdvantagesLimitationsFuture Directions
2D Cell CultureHigh-throughput, cost-effectiveLacks physiological relevance, poor prediction of in vivo metabolismIntegration into hybrid 3D systems
3D Spheroids/OrganoidsMore physiologically relevant, improved cellular functionLower throughput, more complex to maintainCo-culture with non-parenchymal cells, enhanced maturation
Organ-on-a-ChipMimics organ-level function, allows for dynamic studiesTechnically challenging, lower throughputDevelopment of multi-organ systems, integration with in silico models

Application of this compound Research to Broader Conjugation Science

The study of this compound has implications that extend beyond the metabolism of naphthalene itself. The principles and methodologies developed in this area can be applied to the broader field of conjugation science, particularly in the assessment of drug-drug interactions.

Naphthyl compounds, such as 1-naphthol, are often used as probe substrates to assess the activity of specific UGT isoforms. researchgate.net For example, a fluorescence-based high-throughput screening assay utilizing the glucuronidation of 1-naphthol has been developed to screen for potential inhibitors of UGT1A6. nih.gov This allows for the rapid identification of drugs that may interfere with the metabolism of other compounds cleared by this pathway.

By understanding the specific UGT isoforms involved in this compound formation and the kinetics of these reactions, researchers can better predict the potential for drug-drug interactions. If a new drug candidate is found to be a potent inhibitor of a UGT isoform that metabolizes naphthyl compounds, it could potentially alter the clearance and toxicity of co-administered drugs that are substrates for the same enzyme. Therefore, the continued study of this compound serves as a valuable model for understanding and predicting the broader consequences of drug conjugation.

Q & A

Basic Research Questions

Q. How can naphthyl glucuronide be accurately quantified in biological samples, and what validation parameters are critical for method reliability?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:

  • Chromatographic Separation : Use reversed-phase columns (e.g., C18) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve this compound from interfering metabolites .
  • Internal Standards : Isotope-labeled analogs (e.g., deuterated this compound) improve precision by correcting for matrix effects .
  • Validation : Ensure linearity (e.g., 0.1–150 mg/L), limit of detection (LOD < 0.1 mg/L), and intra-day/inter-day precision (<15% CV) .
    • Example Data : A 2015 study demonstrated stable recovery (85–110%) across six days using LC-MS/MS, with this compound contributing ~15–20% of total metabolites in urine .

Q. What factors influence inter-individual variability in this compound levels, and how can these be controlled in experimental designs?

  • Methodological Answer : Variability arises from:

  • UGT Enzyme Activity : Polymorphisms in UDP-glucuronosyltransferases (UGTs), particularly UGT1A isoforms, affect glucuronidation rates. Genotyping participants for UGT1A1*28 or similar variants is recommended .
  • Pathological Conditions : Hepatic dysfunction (e.g., fatty hepatosis) reduces glucuronide formation by 44% in animal models . Include liver function biomarkers (e.g., bilirubin, ALT) in study protocols.
  • Urinary Normalization : Correct for creatinine concentration to account for renal excretion differences .

Q. What are the best practices for sample preparation to prevent this compound degradation during storage and analysis?

  • Methodological Answer :

  • Urine/Serum Stabilization : Add protease inhibitors and store samples at −80°C to inhibit bacterial β-glucuronidase activity .
  • Extraction : Precipitate proteins with acetone (1:2 v/v) or methanol, followed by centrifugation (10,000 × g, 10 min) .
  • Derivatization : For GC-MS, acetylation with acetic anhydride enhances volatility, achieving a detection limit of 0.1 mg/L .

Advanced Research Questions

Q. How can pharmacokinetic models be optimized to predict this compound dynamics, and what statistical approaches address large inter-individual differences?

  • Methodological Answer :

  • Compartmental Modeling : Use nonlinear mixed-effects modeling (NONMEM) to estimate absorption (ka), distribution (Vd), and elimination (ke) parameters. Incorporate covariates like UGT1A1 activity .
  • Bayesian Analysis : Apply Markov chain Monte Carlo (MCMC) simulations to estimate posterior probability distributions for parameters like hepatic metabolic flux, as demonstrated in ²H-glucuronide enrichment studies .
  • Example : A 2022 study on diazepam glucuronides highlighted the need for creatinine correction and CYP phenotyping to reduce variability .

Q. What experimental models are suitable for studying this compound transport mechanisms across biological membranes?

  • Methodological Answer :

  • In Vitro Models : Use transfected cell lines (e.g., HEK293 expressing MRP3) to assess ATP-dependent transport. Measure uptake of α-naphthyl β-D-glucuronide (a structural analog) in membrane vesicles .
  • In Vivo Perfusion : Isolated rat liver perfusion with p-nitrophenyl glucuronide monitors biliary excretion rates under controlled conditions (e.g., epinephrine infusion reduces output by 30%) .

Q. How can stable isotope tracers and metabolic flux analysis elucidate the role of this compound in systemic glucose metabolism?

  • Methodological Answer :

  • Isotope Labeling : Administer ²H₂O or ¹³C-glucose to track gluconeogenesis vs. glycogenolysis contributions. Calculate flux ratios using NMR or LC-MS to measure ²H-enrichment in glucuronide H2/H5 positions .
  • Bayesian Inference : Analyze posterior distributions from 50 Markov chains to estimate glycogenolysis fraction (1 − H5/H2) with 95% credibility intervals .

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